Sodium Acetate-13C,D3
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Overview
Description
Sodium Acetate-13C,D3: is a labeled compound where the carbon and hydrogen atoms are isotopically enriched. Specifically, the carbon atom is labeled with carbon-13, and the hydrogen atoms are labeled with deuterium (D3). This compound is often used in various scientific research applications due to its unique isotopic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium Acetate-13C,D3 can be synthesized by reacting acetic acid labeled with carbon-13 and deuterium with sodium hydroxide. The reaction typically occurs in an aqueous medium, and the resulting product is then purified through crystallization.
Industrial Production Methods: Industrial production of this compound involves the large-scale reaction of isotopically labeled acetic acid with sodium carbonate or sodium hydroxide. The reaction is carried out under controlled conditions to ensure high purity and yield of the labeled compound.
Chemical Reactions Analysis
Types of Reactions: Sodium Acetate-13C,D3 undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the acetate group is replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to produce carbon dioxide and water.
Reduction Reactions: It can be reduced to form ethanol and other reduced products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides and other nucleophiles, typically under basic conditions.
Oxidation Reactions: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction Reactions: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products Formed:
Substitution Reactions: Products vary depending on the nucleophile used.
Oxidation Reactions: Major products include carbon dioxide and water.
Reduction Reactions: Major products include ethanol and other reduced organic compounds.
Scientific Research Applications
Chemistry: Sodium Acetate-13C,D3 is used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: It is used in metabolic studies to trace the pathways of acetate metabolism in biological systems.
Medicine: It is used in pharmacokinetic studies to understand the distribution and metabolism of drugs that are metabolized to acetate.
Industry: It is used in the production of labeled compounds for research and development purposes.
Mechanism of Action
Sodium Acetate-13C,D3 exerts its effects primarily through its role as a metabolic tracer. The labeled carbon and hydrogen atoms allow researchers to track the compound’s metabolic fate in various biological systems. The molecular targets and pathways involved include the tricarboxylic acid cycle and other metabolic pathways where acetate is a key intermediate.
Comparison with Similar Compounds
Sodium Acetate-13C2: Labeled with two carbon-13 atoms.
Sodium Acetate-D3: Labeled with three deuterium atoms.
Sodium Acetate-1-13C: Labeled with one carbon-13 atom.
Uniqueness: Sodium Acetate-13C,D3 is unique due to its dual labeling with both carbon-13 and deuterium, making it particularly useful for detailed metabolic studies and NMR spectroscopy. This dual labeling provides more comprehensive data compared to compounds labeled with only one isotope.
Properties
Molecular Formula |
C2H3NaO2 |
---|---|
Molecular Weight |
86.045 g/mol |
IUPAC Name |
sodium;2,2,2-trideuterioacetate |
InChI |
InChI=1S/C2H4O2.Na/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1/i1D3,2+1; |
InChI Key |
VMHLLURERBWHNL-CKHMYQJJSA-M |
Isomeric SMILES |
[2H]C([2H])([2H])[13C](=O)[O-].[Na+] |
Canonical SMILES |
CC(=O)[O-].[Na+] |
Origin of Product |
United States |
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